Hydrogen Bond Donor Capacity Differentiates N-Methyl Sulfonamide from N,N-Dimethyl and Primary Sulfonamide Analogs
The target compound, a secondary sulfonamide, possesses exactly one hydrogen bond donor (the N–H of the sulfonamide group). In contrast, the primary sulfonamide analog 3-(1-aminoethyl)benzenesulfonamide (CAS 736913-57-8) possesses two hydrogen bond donors, and the tertiary sulfonamide analog 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 1039986-64-5) possesses zero hydrogen bond donors [1]. This differential hydrogen-bonding capacity directly affects the compound's ability to engage in key interactions with biological targets and influences its physicochemical properties [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3-(1-Aminoethyl)benzenesulfonamide (Primary): 2; 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (Tertiary): 0 |
| Quantified Difference | Target compound possesses one donor, distinguishing it from both the primary (2 donors) and tertiary (0 donors) analogs. |
| Conditions | Computed physicochemical property values derived from PubChem (Cactvs 3.4.8.18) [1]. |
Why This Matters
This parameter is critical for predicting binding affinity and solubility; substituting a secondary sulfonamide with a tertiary analog eliminates a key H-bond donor, potentially abolishing target engagement in structure-based drug design.
- [1] PubChem. (2025). Computed Properties for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CID 43103834), 3-(1-aminoethyl)benzenesulfonamide (CID 2779076), and 3-(1-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide (CID 22650582). View Source
